molecular formula C11H23ClN2O2 B1452441 (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride CAS No. 1374975-96-8

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride

Cat. No.: B1452441
CAS No.: 1374975-96-8
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-RJUBDTSPSA-N
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Description

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two methyl groups at the 2 and 5 positions of the piperazine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, 2,5-dimethylpiperazine.

    Protection: The nitrogen atom of 2,5-dimethylpiperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The resulting (2S,5R)-1-Boc-2,5-dimethylpiperazine is purified using standard techniques such as recrystallization or column chromatography.

    Hydrochloride Formation: The final step involves converting the Boc-protected piperazine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methyl groups on the piperazine ring can be oxidized to form corresponding alcohols or ketones, and reduced back to the original methyl groups.

    Coupling Reactions: The free amine can be coupled with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions include:

    Free Amines: Obtained after Boc deprotection.

    Alcohols and Ketones: Formed through oxidation of the methyl groups.

    Amides and Sulfonamides: Resulting from coupling reactions with acyl or sulfonyl chlorides.

Scientific Research Applications

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride depends on its specific application. In general, the compound acts by interacting with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, ensuring that the piperazine ring remains intact until the desired stage of the synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-1-Boc-2,5-dimethylpiperazine: The non-hydrochloride form of the compound.

    (2S,5R)-2,5-dimethylpiperazine: Lacks the Boc protecting group.

    (2S,5R)-1-Boc-2-methylpiperazine: Contains only one methyl group at the 2 position.

Uniqueness

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride is unique due to the presence of both the Boc protecting group and the hydrochloride salt form. This combination provides enhanced stability and solubility, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704277
Record name tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374975-96-8
Record name tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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